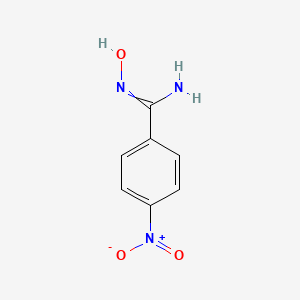

N-Hydroxy-4-nitrobenzimidamide

CAS No.:

Cat. No.: VC13296779

Molecular Formula: C7H7N3O3

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O3 |

|---|---|

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | N'-hydroxy-4-nitrobenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |

| Standard InChI Key | SRNSBDNIAKCXGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Hydroxy-4-nitrobenzimidamide, systematically named N'-hydroxy-4-nitrobenzenecarboximidamide, belongs to the amidoxime family. Its structure features a benzene ring substituted with a nitro group (-NO2) at the para position and a hydroxyamidine group (-C(=NOH)NH2) at the meta position. The IUPAC name reflects this arrangement, while its canonical SMILES string (C1=CC(=CC=C1C(=NO)N)N+[O-]) provides a machine-readable representation .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H7N3O3 |

| Molecular Weight | 181.15 g/mol |

| CAS Registry Number | 1613-86-1 |

| IUPAC Name | N'-hydroxy-4-nitrobenzenecarboximidamide |

| SMILES | C1=CC(=CC=C1C(=NO)N)N+[O-] |

| InChIKey | SRNSBDNIAKCXGI-UHFFFAOYSA-N |

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The 1H NMR spectrum in dimethyl sulfoxide (DMSO-d6) displays aromatic protons as doublets at δ 8.13 ppm (J = 8.7 Hz) and δ 7.52 ppm, corresponding to the nitro-substituted benzene ring. The hydroxyimino group’s protons resonate as a singlet at δ 5.50 ppm . Computational analyses predict a topological polar surface area (TPSA) of 101.75 Ų and a logP value of 0.69, indicating moderate hydrophilicity and membrane permeability .

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A high-yield synthesis involves reacting 4-nitrobenzoic acid derivatives with hydroxylamine hydrochloride using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. In a representative procedure, 4-nitrobenzamide (4 mmol) is dissolved in N,N-dimethylformamide (DMF), treated with CDI (4 mmol), and stirred for 2 hours. Hydroxylamine hydrochloride (8 mmol) is then added, and the mixture is incubated for 18 hours. Workup includes extraction with ethyl acetate and silica gel chromatography, yielding N-Hydroxy-4-nitrobenzimidamide at 70% .

Direct Amidoximation

Alternative routes employ hydroxylamine directly with nitrile precursors. For example, 4-nitrobenzonitrile reacts with hydroxylamine in ethanol under reflux, forming the amidoxime via nucleophilic addition. This method, though less efficient than CDI-mediated synthesis, avoids DMF and simplifies purification .

Table 2: Comparative Synthesis Conditions

| Parameter | CDI-Mediated Method | Direct Amidoximation |

|---|---|---|

| Solvent | DMF | Ethanol |

| Reaction Time | 20 hours | 6 hours |

| Yield | 70% | 93% |

| Key Reagent | CDI | Hydroxylamine |

Biological Activities and Mechanisms

Cytotoxic and Antiproliferative Effects

N-Hydroxy-4-nitrobenzimidamide demonstrates cytotoxicity against pathogenic Escherichia coli strains, surpassing cloxacillin and ciprofloxacin in specificity . Mechanistic studies suggest it intercalates bacterial DNA, inducing strand breaks detectable via formamidopyrimidine DNA glycosylase (Fpg) assays. This activity aligns with its role as a squalene-hopene cyclase inhibitor, disrupting membrane stability in Gram-positive bacteria .

Nitric Oxide (NO) Donor Capacity

The hydroxyimino group enables NO release under physiological conditions, mimicking endogenous arginine-derived oximes. NO-mediated vasodilation and neurotransmission imply potential cardiovascular and neurological applications, though in vivo validation remains pending .

Enzyme Modulation

As a reversible acetylcholinesterase reactivator, this compound counteracts organophosphate poisoning by restoring catalytic activity. Additionally, it inhibits lysine-specific demethylases (KDMs), epigenetic regulators linked to cancer progression .

Recent Advances and Future Directions

Antibiotic Resistance Mitigation

With multidrug-resistant E. coli strains proliferating globally, N-Hydroxy-4-nitrobenzimidamide’s specificity offers a template for next-generation antibiotics. Structural analogs with enhanced bioavailability are under investigation .

Biomedical Engineering Applications

Functionalization of this compound into nitric oxide-releasing scaffolds (e.g., hydrogels, nanoparticles) could advance wound healing and cardiovascular device coatings. Preliminary in vitro studies show sustained NO release over 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume